2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a synthetic compound that belongs to the quinoline family, characterized by its unique trifluoromethyl and methyl substituents. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and trifluoromethylating agents. It is not typically found in nature but is produced in laboratories for research purposes.
2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is classified as a heterocyclic aromatic compound, specifically a quinoline derivative. It falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and biological activities.
The synthesis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one typically involves the following methods:
The reaction conditions often require specific solvents such as acetic acid or ethanol to enhance solubility and reaction efficiency. The use of advanced catalytic systems can improve yields and purity during synthesis, particularly in industrial settings where continuous flow techniques may be employed.
The molecular structure of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one features:
This arrangement contributes to its unique physicochemical properties.
The molecular formula is , and its molecular weight is approximately 233.18 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance and mass spectrometry analyses, confirming its structural integrity.
2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:
The mechanism of action for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one involves interaction with biological targets through various pathways:
Research indicates that derivatives of this compound exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in drug development.
The presence of both trifluoromethyl and methyl groups enhances the stability and reactivity of the compound compared to other quinoline derivatives. Its unique electronic properties allow for diverse interactions in chemical reactions.
2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one has several applications in scientific research:
Quinolin-4-one derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These compounds exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with diverse enzymatic targets and cellular receptors. The planar bicyclic structure of quinolin-4-ones facilitates π-stacking interactions with biological macromolecules, while the lactam moiety provides hydrogen-bonding capabilities essential for target engagement [4] [6].
Recent research highlights their exceptional utility in antimicrobial development. Novel s-triazinyl quinolin-4-one hybrids demonstrate potent activity against multidrug-resistant bacterial and fungal strains, with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against pathogens like Escherichia coli and Candida albicans. The mechanism involves disruption of microbial DNA gyrase and topoisomerase IV enzymes, analogous to fluoroquinolone antibiotics but with enhanced spectrum [5]. In anticancer applications, trifluoromethyl-containing quinolin-4-one derivatives exhibit remarkable cytotoxicity against eight human cancer cell lines (A549, HCT116, PC3, A431, HePG2, HOS, PACA2, BJ1). Specific derivatives downregulate critical oncogenic pathways, including PALB2 in pancreatic carcinoma cells (IC~50~ = 44.4 μM) and BRCA1/BRCA2 in prostate cancer cells, outperforming reference drugs like doxorubicin [4].
Antimalarial quinolones (ELQs) exemplify the therapeutic impact of this scaffold. Optimized derivatives like ELQ-233 and ELQ-271 demonstrate low-nanomolar efficacy against Plasmodium falciparum, including atovaquone-resistant strains. These compounds target the parasite's cytochrome bc~1~ complex, collapsing mitochondrial membrane potential within minutes of exposure. Their multistage activity extends to liver and transmission-blocking stages, positioning them as next-generation antimalarials [6].
Table 1: Pharmacological Profiles of Key Quinolin-4-one Derivatives
Compound | Core Structure | Biological Activity | Target/Mechanism |
---|---|---|---|
ELQ-271 | 3-Diarylether quinolin-4-one | Antimalarial (EC~50~ = 1.2 nM) | Cytochrome bc~1~ complex inhibition |
s-Triazinyl hybrid | Quinolin-4-one-triazine | Antimicrobial (MIC = 3.12–100 μg/mL) | DNA gyrase inhibition |
Compound 9 (Ref 4) | Trifluoromethyl quinolin-4-one | Anticancer (IC~50~ = 12.4 μM vs HePG2) | PALB2/BRCA downregulation |
The trifluoromethyl (-CF~3~) group serves as a cornerstone in modern bioactive compound optimization due to its unique physicochemical properties. With a high Hansch hydrophobicity parameter (π = 0.88) and strong electron-withdrawing effect (σ~I~ = 0.39, σ~R~ = 0.12), this substituent significantly modulates drug-like characteristics when incorporated into quinolin-4-one scaffolds [1] [2]. The -CF~3~ group enhances membrane permeability and bioavailability by increasing lipophilicity (log P) without compromising aqueous solubility. This balance is critical for compounds like 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, where the -CF~3~ group at C-8 improves cellular uptake while maintaining sufficient solubility for physiological distribution [4] [8].
Metabolic stability represents another key advantage. The carbon-fluorine bonds resist oxidative cleavage by cytochrome P450 enzymes, reducing first-pass metabolism. This property is exemplified in antimalarial ELQ series, where -CF~3~ substitution prevents rapid O-demethylation and hydroxylation that plagued early quinolin-4-ones like endochin [6]. Additionally, the -CF~3~ group engages in specific biomolecular interactions:
Table 2: Impact of Trifluoromethyl Group on Quinolin-4-one Properties
Property | Without -CF~3~ | With -CF~3~ | Biological Consequence |
---|---|---|---|
Log P | 1.8–2.2 | 2.9–3.4 | Enhanced membrane permeability |
Metabolic half-life | <30 min (hepatic) | >120 min (hepatic) | Improved oral bioavailability |
Protein binding | Moderate (K~d~ = 10⁻⁶ M) | High (K~d~ = 10⁻⁸ M) | Increased target residence time |
Clinical validation of these effects appears in FDA-approved drugs containing aromatic -CF~3~ groups, including aprepitant (antiemetic), celecoxib (COX-2 inhibitor), and bicalutamide (antiandrogen). These agents demonstrate how -CF~3~ substitution enhances potency—bicalutamide's -CF~3~ group contributes to 6-fold higher androgen receptor affinity compared to its non-fluorinated analog [1] [4].
The investigation of quinolin-4-ones began with endochin (3-heptyl-7-methoxy-2-methylquinolin-4-one), discovered in the 1940s during antimalarial screening against Plasmodium cathemerium. Despite promising avian activity, human trials failed due to extensive Phase I metabolism (O-demethylation and side-chain hydroxylation). This historical setback stimulated research into metabolic stabilization strategies, culminating in halogenated analogs [6]. The incorporation of trifluoromethyl groups emerged as a transformative strategy in the early 2000s, driven by advances in trifluoromethylation chemistry. Copper-mediated coupling and Suzuki-Miyaura reactions enabled regioselective introduction of -CF~3~ groups onto quinolin-4-one cores, overcoming earlier synthetic limitations [6] [8].
Key milestones in 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one development include:
Table 3: Historical Evolution of Trifluoromethyl-Quinolin-4-one Research
Time Period | Key Development | Impact |
---|---|---|
1940s | Endochin discovery | Proof-of-concept for antimalarial quinolones |
2003–2008 | First-generation ELQ synthesis | Demonstrated metabolic stabilization by -CF~3~ |
2014 | ELQ-300 (8-CF~3~ analog) | Validated C-8 substitution advantage |
2023 | Trifluoromethyl aryl-urea hybrids | Expanded anticancer applications |
The compound's versatility is evidenced by its role as an intermediate in osteoporosis therapy. Chemical suppliers in China utilize 2,8-bis(trifluoromethyl) analogs for synthesizing strontium ranelate (CAS: 135459-87-9), highlighting industrial relevance beyond antiparasitic applications [7]. Current research explores structural diversification at C-3 position, particularly diarylether side chains that enhance potency against drug-resistant Plasmodium strains while maintaining selectivity over human mitochondrial complexes [6].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: